1,2,5,6-Tetramethylnaphthalene

説明

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

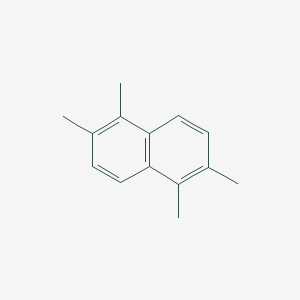

1,2,5,6-Tetramethylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core substituted with four methyl groups at the 1, 2, 5, and 6 positions. nih.govpublish.csiro.au As a member of the PAH family, it is a colorless solid with a distinct aromatic odor and exhibits high thermal stability and solubility in organic solvents. guidechem.com Its fundamental structure consists of two fused benzene (B151609) rings, a defining feature of naphthalenes. The addition of methyl groups to this core significantly influences its physical and chemical properties, distinguishing it from unsubstituted naphthalene and its other methylated isomers. These properties are of great interest in various scientific disciplines, including chemistry, biology, and environmental science. scbt.com

The arrangement of the four methyl groups in this compound is a key determinant of its steric and electronic characteristics. This specific substitution pattern influences its reactivity in chemical syntheses and its interactions with other molecules, making it a subject of interest in both theoretical and experimental chemical studies. nih.govcymitquimica.com

Academic Significance of Methylated Naphthalene Isomers

Methylated naphthalene isomers, including the tetramethylated forms, hold considerable academic significance, particularly in the field of geochemistry. The distribution and relative abundance of different isomers in geological samples, such as crude oil and source rocks, serve as crucial biomarkers. scirp.orgresearchgate.net These molecular fossils provide valuable insights into the origin of organic matter, the depositional environment, and the thermal maturity of the source rocks. nih.govontosight.ai

For instance, this compound is often associated with terrestrial organic matter input, particularly from higher plants and gymnosperms. rsc.orgmdpi.comscielo.org.co Its presence, along with other specific methylated naphthalenes like 1,2,5-trimethylnaphthalene (B1617073), can indicate the diagenesis of pentacyclic triterpenoids from these sources. researchgate.netrsc.org The study of the relative abundance of different tetramethylnaphthalene isomers, such as the ratio of 1,3,6,7-tetramethylnaphthalene to this compound, can be used to develop maturity parameters for petroleum exploration. researchgate.net

Beyond geochemistry, the study of methylated naphthalenes contributes to a broader understanding of structure-property relationships in organic chemistry. The position of the methyl groups affects the electronic properties and reactivity of the naphthalene ring system, influencing their potential applications in materials science and as starting materials for the synthesis of more complex organic molecules. guidechem.comscispace.com

Historical and Current Research Trajectories of this compound

The historical research trajectory of this compound is closely tied to the development of analytical techniques capable of separating and identifying complex hydrocarbon mixtures found in petroleum and coal. ias.ac.in While the synthesis of various tetramethylnaphthalene isomers has been explored, the specific historical details of the first synthesis of the 1,2,5,6-isomer are not extensively documented in readily available literature. However, methods for synthesizing other tetramethylnaphthalene isomers, such as the Friedel-Crafts alkylation of naphthalene or its derivatives, provide a general context for its potential synthetic pathways. For example, the synthesis of 2,3,6,7-tetramethylnaphthalene (B182165) from 2,3-dimethylsuccinic anhydride (B1165640) and o-xylene (B151617) has been described. oup.com

Current research on this compound remains predominantly in the realm of geochemistry, where it continues to be a valuable biomarker. mdpi.comacs.org Studies focus on refining its use in oil-source correlation and understanding the diagenetic pathways of organic matter. ias.ac.in While its application as a starting material for dyes, pharmaceuticals, and fragrances has been suggested, specific, large-scale industrial applications are not widely reported. guidechem.com There is also interest in its potential use in materials science, although this area of research is less developed compared to its geochemical applications. cymitquimica.com Computational studies, including density functional theory (DFT), are also being employed to predict the properties and reactivity of PAHs like this compound. nih.gov

Compound Data

| Compound Name |

| This compound |

| 1,2,5-Trimethylnaphthalene |

| 1,3,6,7-Tetramethylnaphthalene |

| 2,3,6,7-Tetramethylnaphthalene |

| Naphthalene |

| o-Xylene |

| 2,3-Dimethylsuccinic anhydride |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ | nih.govnist.gov |

| Molecular Weight | 184.28 g/mol | nih.govnist.gov |

| CAS Number | 2131-43-3 | nih.govnist.gov |

| Appearance | Colorless solid | guidechem.com |

| Odor | Aromatic | guidechem.com |

| Melting Point | 114-116 °C | guidechem.com |

| Log K(ow) | 4.95 | researchgate.net |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,5,6-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-7-14-12(4)10(2)6-8-13(14)11(9)3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIJFQFZCKJNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423798 | |

| Record name | 1,2,5,6-tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-43-3 | |

| Record name | 1,2,5,6-tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 1,2,5,6-Tetramethylnaphthalene and Related Isomers

The construction of the this compound framework can be achieved through several synthetic routes, often involving multiple steps and the careful selection of precursors to ensure the desired substitution pattern.

The synthesis of highly substituted naphthalenes typically requires a multi-step approach to build the carbon skeleton and introduce the functional groups at specific positions. An illustrative example, though for a different isomer, is the synthesis of 1,2,3,5,6,7-hexamethylnaphthalene, which demonstrates the principles applicable to the synthesis of related compounds like this compound. scispace.com This type of synthesis involves a sequence of reactions, including the formation of a Grignard reagent, reaction with an anhydride (B1165640), reduction, cyclization, methylation, and dehydration/aromatization. scispace.com

A plausible multi-step sequence for a tetramethylnaphthalene would similarly involve the strategic combination of ring-forming reactions and substituent-introducing steps. The Haworth synthesis, a classic method for preparing polycyclic aromatic hydrocarbons, provides a foundational pathway that can be adapted for substituted naphthalenes. vedantu.comcsjmu.ac.in This method generally consists of a Friedel-Crafts acylation, a Clemmensen reduction, a second ring-closing Friedel-Crafts reaction, and a final aromatization step. vedantu.comcsjmu.ac.in

A common and effective strategy for constructing the naphthalene (B1677914) ring system is the Haworth synthesis, which utilizes readily available aromatic compounds and succinic anhydride or its derivatives as key building blocks. vedantu.comspcmc.ac.in The initial step involves the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. vedantu.com

For the synthesis of this compound, a potential starting aromatic block would be 1,2-dimethylbenzene (o-xylene). The reaction with succinic anhydride would yield a keto carboxylic acid. A subsequent reduction of the keto group is necessary because the deactivating effect of the carbonyl group would hinder the following intramolecular cyclization step. spcmc.ac.in

A related synthetic approach has been documented for 1,2,3,5,6,7-hexamethylnaphthalene, which starts with 1-bromo-2,3,4-trimethylbenzene. The corresponding Grignard reagent is then reacted with 2,3-dimethylsuccinic anhydride to form a keto carboxylic acid, which is a key intermediate in the sequence. scispace.com

Table 1: Key Precursors in Polymethylnaphthalene Synthesis

| Target Compound | Aromatic Precursor | Anhydride Precursor | Reference |

| Naphthalene | Benzene | Succinic anhydride | vedantu.com |

| Phenanthrene | Naphthalene | Succinic anhydride | spcmc.ac.in |

| 1,2,3,5,6,7-Hexamethylnaphthalene | 1-Bromo-2,3,4-trimethylbenzene | 2,3-Dimethylsuccinic anhydride | scispace.com |

The formation of the second ring of the naphthalene system is a critical step, typically achieved through an intramolecular cyclization reaction. In the context of the Haworth synthesis, after the initial Friedel-Crafts acylation and subsequent reduction, the resulting carboxylic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to induce an intramolecular Friedel-Crafts acylation, which closes the ring to form a tetralone intermediate. scispace.comvedantu.com

The Haworth synthesis and related strategies heavily rely on the Friedel-Crafts acylation to form carbon-carbon bonds with the aromatic ring. vedantu.comcsjmu.ac.in The initial acylation of the aromatic precursor with succinic anhydride creates a keto-acid. This keto group must typically be reduced to a methylene (B1212753) group before the ring-closing cyclization can occur. spcmc.ac.in The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction are standard methods for this transformation. vedantu.com

Following the intramolecular cyclization that forms the tetralone, a second reduction is often employed. For example, the carbonyl group of the tetralone can be reduced to a methylene group, yielding a tetralin (tetrahydronaphthalene). This tetralin is then dehydrogenated, often using a catalyst like selenium or palladium, to afford the final aromatic naphthalene ring system. vedantu.com In the synthesis of 2-methyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl naphthalene, toluene (B28343) is reacted with 2,5-dichloro-2,5-dimethyl hexane (B92381) in the presence of aluminum chloride to form the tetralin ring directly. prepchem.com

Table 2: Reaction Steps in a Typical Haworth-type Synthesis

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

| 1 | Friedel-Crafts Acylation | Aromatic Compound, Succinic Anhydride, AlCl₃ | Keto Carboxylic Acid | vedantu.com |

| 2 | Reduction | Zn(Hg), HCl (Clemmensen) | Aryl Butyric Acid | vedantu.com |

| 3 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) | Tetralone | scispace.com |

| 4 | Reduction | Zn(Hg), HCl (Clemmensen) | Tetralin | vedantu.com |

| 5 | Aromatization | Se, Heat | Naphthalene Derivative | vedantu.com |

Stereochemical Control and Diastereoselectivity in Syntheses

When the starting materials or intermediates in the synthesis of substituted naphthalenes are chiral, the stereochemical outcome of the reaction becomes a critical consideration. The formation of new stereocenters can lead to mixtures of diastereomers, and controlling this is a key challenge in asymmetric synthesis. uni-hamburg.de

The stereochemistry of the final naphthalene product can be directly influenced by the chirality of the starting materials. A study on the Haworth-type synthesis of optically active 2-(1-methylpropyl)naphthalene from (S)-(1-methylpropyl)benzene demonstrated that the chirality of the starting material is largely retained throughout the synthetic sequence. researchgate.net However, some steps were found to be partially unstereospecific, leading to a degree of racemization. The optical purity of key intermediates had to be carefully evaluated to pinpoint the steps where stereochemical integrity was lost. researchgate.net

In syntheses involving substituted succinic anhydrides, such as 2,3-dimethylsuccinic anhydride, the anhydride itself can exist as chiral isomers (R,R), (S,S), and a meso form. scispace.com The choice of a specific stereoisomer of the anhydride would be expected to influence the stereochemistry of the resulting intermediates and, potentially, the final product, leading to a diastereoselective synthesis. The development of diastereoselective synthetic routes is crucial for obtaining diastereomerically pure products, which is often a requirement in various applications, as different diastereomers can exhibit different physical and biological properties. uni-hamburg.de

Epimerization During Cyclization Processes

Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted, converting an epimer into its chiral partner. nih.gov This transformation can occur as an undesirable side reaction during multi-step organic syntheses, particularly during peptide synthesis. nih.gov The process can significantly impact the molecule's final conformation and biological activity, and the resulting products are often difficult to separate due to their similar physical properties. nih.gov

In the context of synthesizing complex cyclic molecules like naphthalene derivatives, cyclization is a key ring-forming step. During these reactions, epimerization can pose a significant challenge. The mechanism often involves the abstraction of a proton from a stereocenter (an α-hydrogen), leading to a loss of stereochemistry, followed by reprotonation that can occur from either face of the molecule, resulting in a mixture of epimers. nih.gov

While specific studies on epimerization during the synthesis of this compound are not extensively detailed in the provided research, the principles apply to any synthesis involving the creation or modification of chiral centers. For instance, in the synthesis of related polysubstituted naphthalenes, cyclization of a carboxylic acid to form a tetralone intermediate is a common strategy. scispace.com If the precursor molecule contains stereocenters, the conditions of this cyclization (e.g., acid or base catalysis, temperature) could potentially lead to epimerization at a vulnerable position. Strategies to mitigate this include the use of specific reagents and carefully controlled reaction conditions that favor the desired stereochemical outcome. nih.gov A β-thiolactone framework, for example, has been shown to enable rapid cyclization while effectively suppressing epimerization in the synthesis of cyclic tetrapeptides. nih.gov

Advanced Synthetic Innovations for Naphthalene Derivatives

The development of novel synthetic methods is crucial for accessing a wide range of functionalized naphthalene derivatives for applications in materials science and pharmaceuticals. nih.gov Innovations focus on creating complex structures like arenepolycarboxylic acids and exploring unconventional reaction conditions to drive reactivity.

Polyoxidation Techniques for Arenepolycarboxylic Acid Synthesis

Arenepolycarboxylic acids derived from naphthalene are important precursors for synthesizing materials like naphthalene tetraimides. A key challenge is the powerful oxidation required to convert multiple alkyl groups on the naphthalene core into carboxylic acids. Research has focused on the polyoxidation of polymethylnaphthalene precursors to achieve this transformation. acs.org

Initial synthetic trials have explored strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) with extended reaction times to push the reaction toward the fully oxidized product. acs.org However, these attempts often result in mixtures of partially oxidized compounds. acs.org To improve conversion, researchers are also investigating catalytic conditions inspired by industrial processes. acs.org

| Method | Reagents/Conditions | Objective | Key Findings/Challenges | Reference |

|---|---|---|---|---|

| Stoichiometric Oxidation | Potassium permanganate (KMnO₄), long reaction times | Convert polymethylnaphthalene to arenepolycarboxylic acid | Formation of mixtures of oxidation products; requires optimization to improve conversion. | acs.org |

| Catalytic Oxidation (AMOCO Process) | Molecular Oxygen (O₂), metal catalyst | Achieve polyoxidation reactivity using a catalytic amount of oxidant. | Initial attempts suggest high pressures of O₂ (~20 atm) may be required, presenting equipment challenges. | acs.org |

Exploration of High-Pressure Reaction Conditions

High-pressure chemistry offers a powerful tool for influencing reaction rates, yields, and even the types of products formed. In naphthalene chemistry, high pressure has been explored for both hydrogenation and cycloaddition reactions.

Hydrogenation of naphthalene to produce tetralin (1,2,3,4-tetrahydronaphthalene) and subsequently decalin (decahydronaphthalene) can be achieved using metal catalysts under high pressure. wikipedia.orggoogle.com This process is crucial for producing specialty solvents and fuels. Patents describe methods using nickel-based catalysts under hydrogen pressures ranging from 0.5 to 20.0 MPa. google.com

Furthermore, pressure can accelerate other reaction types. A study on the photodimerization of a naphthalene derivative, methyl 3-methoxy-2-naphthoate, found that applying a pressure of 2000 bars (approximately 1974 atm) doubled the reaction rate. researchgate.net This acceleration corresponds to a negative activation volume, indicating a transition state that is more compact than the reactants. researchgate.net

| Reaction Type | Naphthalene Derivative | Pressure Conditions | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Naphthalene | 0.2–10.0 MPa | 120–320 °C | Production of decahydronaphthalene. | google.com |

| Photodimerization | Methyl 3-methoxy-2-naphthoate | ~2000 bar (~1974 atm) | 20 °C | Doubled the rate of photodimerization. | researchgate.net |

Mechanism of Formation Studies for Tetramethylnaphthalenes

Understanding the formation mechanisms of tetramethylnaphthalenes is essential, particularly in geochemistry where their distribution patterns can serve as indicators of source and thermal maturity of crude oils. In sedimentary basins, methylated naphthalenes are believed to form through geosynthetic processes like isomerization (1,2-methyl shifts) and disproportionation or transalkylation (methyl transfer). researchgate.net These reactions are interpreted as aromatic electrophilic substitution processes, where the final distribution of isomers is governed by a combination of electronic effects (which positions are activated for substitution) and steric effects (which positions are physically accessible). researchgate.net

Laboratory studies have supported these proposed mechanisms. For example, heating alkylnaphthalenes with a methyl donor in the presence of a clay catalyst (aluminum montmorillonite) resulted in further methylation at preferential positions, mimicking the distributions found in sedimentary material. scispace.com

In synthetic organic chemistry, the formation of specific isomers like 1,2,3,4-tetramethylnaphthalene (B11744206) has been studied in detail. One documented mechanism involves the reaction of 2-butyne (B1218202) with triphenyltris(tetrahydrofuran)chromium(III). acs.org Product studies and deuterium (B1214612) kinetic isotope effects suggest a complex pathway involving the chromium reagent. harvard.edu

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like 1,2,5,6-tetramethylnaphthalene. The methyl groups, being electron-donating, activate the naphthalene (B1677914) ring system, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene. dalalinstitute.com The substitution patterns are dictated by a combination of electronic and steric factors.

Studies on the methylation of alkylnaphthalenes, often conducted under mild conditions with a methyl donor and a clay catalyst, demonstrate that these reactions proceed as electrophilic aromatic substitutions. researchgate.net For instance, the laboratory methylation of 1,2,5-trimethylnaphthalene (B1617073) can lead to the formation of tetramethylnaphthalene isomers, including this compound. researchgate.netjoac.info The presence of acidic catalysts, such as zeolites or clays, is crucial as they facilitate the generation of the electrophilic species and can also promote isomerization. researchgate.netrsc.org

Under thermal and acidic conditions, polymethylnaphthalenes can undergo isomerization through 1,2-methyl shifts. researchgate.netresearchgate.net This process allows for the interconversion of different isomers, tending towards the formation of the most thermodynamically stable products. The isomerization of 1-methylnaphthalene (B46632) to the more stable 2-methylnaphthalene (B46627) is a well-studied example that highlights this tendency. rsc.org For tetramethylnaphthalenes, similar acid-catalyzed isomerizations can occur, redistributing the methyl groups around the naphthalene core until an equilibrium mixture is reached. researchgate.net

The regioselectivity of electrophilic attack on this compound is controlled by the directing effects of the four methyl groups. Alkyl groups are known as activating, ortho, para-directors in electrophilic aromatic substitution. lkouniv.ac.inyoutube.com In the case of this compound, the potential sites for substitution are the C3, C4, C7, and C8 positions. The directing influence of the existing methyl groups enhances the electron density at these positions.

However, steric hindrance plays a significant role in determining the final product distribution. xmu.edu.cn Electrophilic attack at positions adjacent to an existing methyl group is sterically hindered. In this compound, the C4 and C8 positions are flanked by a single methyl group, while the C3 and C7 positions are situated between two methyl groups (one on the same ring and one on the adjacent ring in a peri position). Therefore, substitution is generally favored at the less sterically crowded positions. For example, in related polymethylnaphthalenes, methylation tends to occur at positions that are activated but free of adjacent methyl substituents. scispace.com The competition between electronic activation and steric hindrance ultimately governs the regiochemical outcome of the reaction. xmu.edu.cn

The activating effect of a methyl substituent is not confined to the ring to which it is attached; it can also influence the reactivity of the other ring in the naphthalene system. This phenomenon is known as inter-ring activation. Research on the methylation of 1,2,5-trimethylnaphthalene and 1,2,3,5-tetramethylnaphthalene (B14722400) shows that a methyl group on one ring can affect the activation of positions for electrophilic attack on the other ring. scispace.com

In this compound, the methyl groups at C1 and C2 activate the unsubstituted C3 and C4 positions on the first ring. Similarly, the C5 and C6 methyl groups activate the C7 and C8 positions on the second ring. The cumulative electronic effect of these substituents makes the entire naphthalene nucleus highly reactive. The electron-donating nature of the methyl groups increases the electron density of the π-system, stabilizing the arenium ion intermediate formed during electrophilic attack and thus lowering the activation energy of the reaction. youtube.comlibretexts.org

| Substitution Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | Activated by C2 methyl group | High (between C2 and C4-H, peri to C5) | Less favored |

| C4 | Activated by C1 and C3-H (hyperconjugation) | Moderate (peri to C5 methyl group) | Potentially favored |

| C7 | Activated by C6 methyl group | High (between C6 and C8-H, peri to C1) | Less favored |

| C8 | Activated by C5 and C7-H (hyperconjugation) | Moderate (peri to C1 methyl group) | Potentially favored |

Cycloaddition Chemistry of Methylated Naphthalenes

While highly aromatic, the naphthalene nucleus can participate in cycloaddition reactions, particularly when substituted with activating methyl groups. These reactions, most notably the Diels-Alder reaction, allow for the construction of complex polycyclic structures.

Naphthalenes are generally poor dienes in Diels-Alder reactions compared to less aromatic systems like anthracene. However, they can react with strong dienophiles such as maleic anhydride (B1165640) and N-methyl-1,2,4-triazoline-3,5-dione (MeTAD). acs.org The presence of electron-donating methyl groups on the naphthalene ring increases both the rate of the cycloaddition and the amount of cycloadduct formed at equilibrium. acs.orgnih.gov

The reaction of methylated naphthalenes with MeTAD, for example, typically occurs via a concerted [4+2] cycloaddition mechanism. acs.org In unsymmetrically substituted naphthalenes, the dienophile can attack either of the two rings. For this compound, cycloaddition can occur across the C1-C4 positions (reacting at the substituted ring) or the C5-C8 positions (reacting at the other substituted ring). The regioselectivity of this attack is influenced by both the electronic activation and steric hindrance imparted by the methyl groups. acs.org

| Naphthalene Derivative | Dienophile | Reactivity Trend | Reference |

|---|---|---|---|

| Naphthalene | Maleic Anhydride | Low reactivity, equilibrium established at high temp. | acs.org |

| Naphthalene | N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) | Moderate reactivity, equilibrium established | acs.orgresearchgate.net |

| Methylated Naphthalenes | N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) | Generally increased rate and yield of cycloadduct | acs.orgnih.gov |

Recent advances in supramolecular chemistry have shown that the reactivity of aromatic compounds in Diels-Alder reactions can be significantly enhanced by using self-assembled coordination cages as molecular flasks. researchgate.netresearchgate.net Confining the reactants within a nanometer-sized cavity can accelerate the reaction by increasing the effective concentration, pre-organizing the substrates, and reducing the entropic cost of the reaction. researchgate.netarxiv.org

This strategy has been successfully applied to otherwise unreactive aromatic compounds, including unsubstituted naphthalene. researchgate.net By tuning the cavity volume of the coordination cage, the Diels-Alder reactivity can be finely controlled. For instance, cages with contracted cavities were shown to favor smaller Diels-Alder substrates. researchgate.net This confinement-induced catalysis also enforces strict stereocontrol, often leading to a single, highly-strained product that would not be favored in a bulk solution. researchgate.netresearchgate.net While specific studies on this compound in such systems are not detailed, the principles suggest that its Diels-Alder reactivity could be similarly modulated and enhanced through encapsulation in an appropriately sized host cavity. nih.gov

Oxidative Degradation and Reaction Kinetics

The oxidative degradation of this compound is a relevant process, particularly in the context of atmospheric chemistry and industrial applications.

The atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) is often initiated by reaction with hydroxyl (•OH) radicals. The degradation of gaseous this compound in the atmosphere has been modeled considering its reaction with •OH radicals. copernicus.org In one study of the Russian Arctic, the atmospheric concentration of this compound was measured alongside other PAHs, and its degradation was calculated using a rate constant (kOH) for its reaction with hydroxyl radicals. copernicus.org However, specific kinetic data for the reaction of this compound with ozone are not specified in the available research. researchgate.net

Catalytic oxidation provides a pathway to convert alkylated aromatic compounds into more functionalized molecules, such as polycarboxylic acids. This compound has been identified as a potential substrate for autoxidation processes to produce corresponding polycarboxylic acids. google.com This type of reaction is typically carried out in solution using oxygen in the presence of heavy metal oxidation catalysts like manganese, cobalt, or nickel, often with a promoter. google.com The process can be conducted at temperatures ranging from approximately 50°C to 250°C. google.com

This compound has been identified as a product of high-temperature combustion and in the extracts of charcoal, where it is thought to be derived from resins. researchgate.net It is also recognized as a compound in crude oils and sediments, potentially originating from the degradation of aromatic 8,14-secohopanoids. acs.org The oxidation of PAHs generally increases their water solubility, which can facilitate their excretion into the marine environment. unit.no However, detailed studies on the specific products and reaction kinetics resulting from the direct oxidative transformation of this compound are limited.

Formation and Characterization of Reactive Intermediates

The formation of this compound in geochemical settings can involve molecular rearrangements. For instance, its formation may require a 1,2-methyl shift, a recognized geochemical process, where a methyl group moves to an adjacent carbon atom during aromatization. geokniga.org In the broader context of PAH formation, resonantly stabilized free radicals are considered crucial reactive intermediates in the molecular mass-growth processes. researchgate.net Specific studies dedicated to the formation and characterization of reactive intermediates directly from this compound during its subsequent reactions were not found in the surveyed literature.

Generation and Stability of Dicationic and Radical Cationic Species

While the generation of long-lived dicationic and radical cationic species of polycyclic aromatic hydrocarbons in superacidic media or via oxidation is a well-established field of study, specific experimental research detailing the generation and stability of these charged species for this compound is not prominently available in the surveyed scientific literature.

Investigations have been successfully conducted on other isomers, such as 1,4,5,8-tetramethylnaphthalene (B15129683), whose dication and related radical cations have been prepared and characterized. These studies provide a framework for understanding how methyl group placement affects charge distribution and stability in the naphthalene ring system. However, without direct experimental data for the 1,2,5,6- isomer, its specific behavior in this regard remains uncharacterized.

Isomerization and Thermodynamic Stability Studies

The distribution and relative abundance of alkylnaphthalene isomers in geological and synthetic samples are heavily influenced by their thermodynamic stability and the thermal conditions they have experienced. Isomerization reactions, typically acid-catalyzed or thermally driven, lead to the conversion of less stable isomers into those with greater thermodynamic stability.

Thermal History and Alkylnaphthalene Isomer Distributions

The distribution of tetramethylnaphthalene (TeMN) isomers serves as a valuable indicator of the thermal history or maturity of organic matter in geochemical contexts. ias.ac.in With increasing thermal stress, isomer distributions shift towards an equilibrium state that favors the most stable molecular structures. nih.gov Generally, isomers with methyl groups on β-positions (2, 3, 6, 7) and those that minimize steric hindrance are more stable than α-substituted isomers (1, 4, 5, 8). nih.govresearchgate.net

This compound is recognized as one of the less thermally stable isomers. researchgate.net Its presence in high relative abundance is often characteristic of samples with low thermal maturity. researchgate.net This isomer can be formed from the degradation of specific biological precursors, such as monoaromatic seco-hopanoids, and has been identified in various sediments and fossil resins. ias.ac.in

Studies have established a general order of stability among TeMN isomers, which dictates their relative concentrations as a sample approaches thermodynamic equilibrium at elevated temperatures.

Table 1: Relative Thermal Stability of Select Tetramethylnaphthalene Isomers

| Isomer | Relative Thermal Stability | Typical Abundance in Mature Samples |

|---|---|---|

| 1,3,6,7-TeMN | High | High |

| 2,3,6,7-TeMN | High | Moderate to High |

| 1,3,5,7-TeMN | High | Moderate to High |

| 1,2,5,6-TeMN | Low | Low |

This table is a qualitative summary based on geochemical maturation principles where less stable isomers decrease in relative abundance with increasing thermal history. researchgate.net

Conversion of Trimethylnaphthalene Isomers to More Stable Forms

The isomerization of trimethylnaphthalenes (TMNs) is a precursor and parallel process to the equilibration of TeMNs. With increasing thermal maturity, less stable TMN isomers are progressively converted into more stable configurations. ias.ac.in For instance, 1,2,5-trimethylnaphthalene, a compound also linked to biological precursors, isomerizes to more stable forms like 1,3,6-trimethylnaphthalene (B13423130) under thermal stress. ias.ac.in

This same principle of isomerization towards greater stability governs the distribution of tetramethylnaphthalenes. The conversion pathways ultimately lead to an enrichment of the most thermodynamically stable isomers. As a result, this compound, being less stable, would not be an endpoint in these isomerization reactions under equilibrium conditions. Ratios comparing the concentrations of less-stable to more-stable isomers, such as the Tetramethylnaphthalene Ratio (TeMNr), are used to quantify the thermal maturity of crude oils and source rocks. researchgate.netresearchgate.net A low ratio, indicating a smaller proportion of unstable isomers like 1,2,5,6-TeMN relative to stable ones, signifies a higher level of thermal maturity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,4,5,8-Tetramethylnaphthalene |

| 1,2,5-Trimethylnaphthalene |

| 1,3,6,7-Tetramethylnaphthalene |

| 1,3,6-Trimethylnaphthalene |

| 2,3,6,7-Tetramethylnaphthalene (B182165) |

Spectroscopic Characterization and Computational Chemistry

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in identifying and characterizing 1,2,5,6-tetramethylnaphthalene. Each method offers unique information about the molecule's structure and electronic configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, symmetry plays a key role in its NMR spectra. Due to molecular symmetry, the four methyl groups and the four aromatic protons are expected to be chemically equivalent, which would simplify the spectra. However, in reality, there are distinct environments.

¹H NMR: The proton NMR spectrum would feature signals for both the aromatic protons and the methyl protons. The aromatic protons are expected to appear as singlets or complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The twelve protons of the four methyl groups would also produce signals in the aliphatic region (typically δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. One would expect to see distinct signals for the methyl carbons and the aromatic carbons. Aromatic carbons typically resonate in the δ 120-150 ppm range, while the methyl carbon signals would appear further upfield. youtube.com The quaternary carbons (to which the methyl groups are attached) would also have characteristic chemical shifts.

Predicted NMR Data for this compound

| Spectrum | Type of Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons (H-3, H-4, H-7, H-8) | ~7.0 - 7.5 |

| ¹H NMR | Methyl Protons (-CH₃) | ~2.2 - 2.6 |

| ¹³C NMR | Aromatic CH | ~124 - 128 |

| ¹³C NMR | Aromatic Quaternary C | ~130 - 135 |

| ¹³C NMR | Methyl C | ~19 - 21 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₆), the molecular weight is 184.28 g/mol . nih.govnist.gov

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecule loses an electron to form a molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 184. chemsociety.org.ng This peak is crucial for confirming the molecular formula.

Fragmentation Analysis: The molecular ion is energetically unstable and can break into smaller, charged fragments. A common fragmentation pathway for alkylated aromatic compounds is the loss of a methyl group (CH₃, mass of 15). This would result in a prominent peak at m/z 169 (M-15), corresponding to the [C₁₃H₁₃]⁺ ion. This fragment is often the base peak (the most intense peak) in the spectrum due to the stability of the resulting benzylic-type cation. Further fragmentation could involve the loss of additional methyl groups or cleavage of the aromatic ring system.

Key Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 184 | [C₁₄H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₁₃H₁₃]⁺ | Loss of a methyl group (M-15) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is expected to show characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds (of the methyl groups), and aromatic C=C bonds.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methyl) | 3000 - 2850 |

| Aromatic C=C Stretch (in-ring) | 1600 - 1450 |

| C-H Bend (out-of-plane "oop") | 900 - 675 |

Note: This table is based on typical IR absorption frequencies for aromatic and alkyl-substituted compounds. nih.govnasa.gov Specific experimental IR data for this compound was not available.

The C-H stretching vibrations above 3000 cm⁻¹ are indicative of the aromatic nature of the compound, while the stretches below 3000 cm⁻¹ confirm the presence of the saturated methyl groups. nih.gov The in-ring C=C stretching vibrations provide evidence for the naphthalene (B1677914) core, and the pattern of the out-of-plane C-H bending bands can sometimes give clues about the substitution pattern on the aromatic ring. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region due to π → π* transitions.

The spectrum of naphthalene typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. The addition of alkyl groups, such as the four methyl groups in this compound, generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on related systems have shown that methylated naphthalenes contribute to a broad UV-vis absorption band around 25,000 cm⁻¹ (400 nm). nih.govacs.org

Expected UV-Vis Absorption for this compound

| Transition Type | Approximate λₘₐₓ (nm) |

|---|---|

| π → π | ~230 - 250 |

| π → π | ~280 - 300 |

| π → π* | ~400 acs.org |

Note: The λₘₐₓ values are estimates based on the spectrum of naphthalene and the expected effects of alkyl substitution, along with data from related compounds.

X-ray Crystallography and Solid-State Structure Analysis

As of the latest literature search, a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed sources. cam.ac.uk Therefore, no experimental data on its atomic numbering scheme or specific bond lengths from X-ray analysis is available.

For comparison, a study of the isomer 1,4,5,8-tetramethylnaphthalene (B15129683) revealed significant steric strain, causing the naphthalene ring to distort from planarity and the methyl groups to be displaced from the mean plane of the ring system. nih.gov It is highly probable that this compound also experiences steric hindrance between adjacent methyl groups (at the 1,2- and 5,6- positions), which would likely lead to similar distortions in its solid-state structure. A theoretical modeling or a future crystallographic study would be required to confirm the precise structural parameters.

Analysis of Molecular Planarity and Distortions

The introduction of multiple methyl groups onto the naphthalene core, as in this compound, induces significant steric strain that can lead to deviations from molecular planarity. In substituted naphthalenes, steric strain resulting from repulsive non-bonded interactions between adjacent peri-substituents can cause both in-plane and out-of-plane distortions. researchgate.net The degree and nature of these distortions are variable and can be challenging to predict. researchgate.net

For instance, the crystal structure of the related isomer, 1,4,5,8-tetramethylnaphthalene, reveals a carbon framework that is nearly planar. researchgate.net However, the adjacent peri-methyl groups adopt a clashed-gear conformation to relieve steric hindrance. researchgate.net Studies on various methyl-substituted naphthalenes using Density Functional Theory (DFT) have shown that the introduction of bulky substituents leads to significant distortions of the naphthalene rings. researchgate.net These computational models are effective in reproducing experimentally observed bond lengths and angles. researchgate.net The requirement for planarity is a critical factor for the fluorescence efficiency in organic compounds, and even minor distortions of the molecular plane, as induced by tetrasubstitution, can precipitate nonradiative deactivation pathways. aip.org

Examination of Crystal Packing Arrangements

The arrangement of molecules in a solid-state crystal lattice is fundamental to understanding a material's macroscopic properties. Crystal structures are described by a unit cell, the smallest repeating unit that reflects the entire crystal's symmetry. wikipedia.org The packing efficiency in crystals is often high, with molecules arranged to maximize space-filling, an arrangement known as closest packed structures. libretexts.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for calculating the electronic structure of molecules. mpg.de Unlike traditional methods that approximate the many-body wave-function, DFT utilizes the one-body electron density as its fundamental variable, making it computationally feasible for large and complex systems. mpg.deictp.it This approach allows for the quantitative prediction of material properties from the basic laws of quantum mechanics. mpg.de

DFT methods have been successfully applied to study methyl- and tert-butyl-substituted naphthalenes. researchgate.net For example, calculations using the ωB97XD/6-311(d, p) level of theory, which includes dispersion correction, have been used to investigate the molecular structures and relative energies of these compounds. researchgate.net Through the use of homodesmotic and isodesmic reactions, researchers can estimate the effects of steric repulsion, strain, and ring distortion on the molecule's stability. researchgate.net These calculations provide insights into nonbonding intramolecular interactions and can quantify the destabilization caused by structural distortions in crowded aromatic rings. researchgate.net More recent developments have produced highly efficient composite methods like r²SCAN-3c, which combine a meta-GGA functional with tailor-made basis sets and corrections to deliver high accuracy for energies and structures at a low computational cost. nih.gov

Molecular Dynamics Simulations of Naphthalene-Based Compounds

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations have been employed to predict the steady-state crystal shape of naphthalene grown from a solution. arxiv.orgrsc.org By using algorithms that maintain a constant supersaturation, researchers can observe crystal growth on a timescale accessible to MD simulations. arxiv.orgrsc.org

For naphthalene, MD simulations combined with Well-Tempered Metadynamics have successfully predicted a rhombic prism crystal shape, which aligns with experimental observations. arxiv.org These simulations also provide mechanistic details, revealing that different crystal faces can exhibit different growth mechanisms, such as one-step or two-step two-dimensional nucleation. arxiv.org Furthermore, non-adiabatic dynamics simulations have been used to explore the mechanistic details of processes like triplet-triplet annihilation in naphthalene dimers, providing information on the branching ratios between different excited-state pathways. d-nb.info Such simulations can also investigate the influence of environmental factors, like optical cavities, on reaction dynamics. d-nb.info

Ab Initio Calculations of Spectroscopic Parameters (e.g., ¹³C Chemical Shift Tensors)

Ab initio quantum chemical methods provide a way to calculate spectroscopic parameters from first principles, without empirical data. These techniques are particularly valuable for determining properties like the ¹³C chemical shift tensors, which describe the anisotropy of the magnetic shielding at a nucleus. researchgate.netresearchgate.netillinois.edu

For substituted naphthalenes, ab initio calculations of the complete shielding tensors have been performed and show good agreement with experimental values measured using techniques like variable angle spinning (VAS) NMR. researchgate.netresearchgate.net In a study on 1,4,5,8-tetramethylnaphthalene, the principal values of the ¹³C chemical shift tensor were measured for the aromatic carbons and compared with calculated values. researchgate.netresearchgate.net The calculations also provided the orientation of the principal values within the molecular frame. researchgate.netresearchgate.net The observed differences in chemical shifts compared to the parent naphthalene molecule can be rationalized by the strain introduced by the alkyl substituents. researchgate.netresearchgate.net Despite this strain, the bridgehead carbons in these naphthalene derivatives exhibit significant π-electron delocalization. researchgate.netresearchgate.net

Table 1: Experimental and Calculated ¹³C Chemical Shift Principal Values (in ppm) for 1,4,5,8-Tetramethylnaphthalene (Note: Data is for the 1,4,5,8-isomer, presented here to illustrate the application of ab initio methods to tetramethylnaphthalenes. researchgate.net)

| Carbon Atom | Experimental δ₁₁ | Experimental δ₂₂ | Experimental δ₃₃ | Calculated δ₁₁ | Calculated δ₂₂ | Calculated δ₃₃ |

| C1 | 216 | 136 | 21 | 218 | 140 | 25 |

| C2 | 220 | 145 | 18 | 222 | 148 | 20 |

| C9 | 225 | 138 | 28 | 227 | 142 | 30 |

Semiempirical Methods for Proton Accepting Properties

Semiempirical methods offer a computationally less expensive alternative to ab initio techniques for studying molecular properties. These methods use parameters derived from experimental data to simplify calculations. The PM5 method, for example, has been used to study the proton-accepting properties and hydrogen bond formation in complex naphthalene derivatives. researchgate.net

A study on 1,8-bis(tetramethylguanidino)naphthalene (B1604023) (TMGN), a highly basic "proton sponge," utilized spectroscopic methods and PM5 calculations to investigate its mono- and di-protonation. researchgate.net The calculations showed that upon mono-protonation, the base forms an intramolecular [N–H⋯N]⁺ hydrogen bond. researchgate.net The semiempirical method was used to visualize the structures of the protonated species and calculate hydrogen bond parameters, which were found to be in good agreement with X-ray diffraction data. researchgate.net This demonstrates the utility of semiempirical methods in elucidating the structures and properties of complex, functionalized naphthalene-based compounds. researchgate.net

Geochemical and Environmental Research Applications

Application as Geochemical Biomarkers in Sedimentary Systems

The presence and relative abundance of 1,2,5,6-tetramethylnaphthalene in geological samples serve as powerful indicators for various geochemical assessments.

Occurrence in Petroleum, Crude Oils, and Source Rock Extracts

This compound is a commonly identified constituent in the aromatic fractions of petroleum, crude oils, and extracts from source rocks. researchgate.netfrontiersin.orgbohrium.com Its detection provides initial clues about the nature of the organic matter that generated these fossil fuels. researchgate.netfrontiersin.org The presence of this compound, often alongside 1,2,5-trimethylnaphthalene (B1617073), points towards a significant contribution from specific biological precursors. frontiersin.orgbohrium.com

Assessment of Organic Matter Source Input (e.g., Higher Plants, Angiosperms, Gymnosperms)

This compound is a crucial biomarker for identifying the input of terrestrial higher plants into sedimentary organic matter. frontiersin.orgacs.orgfrontiersin.org High concentrations of this compound, along with other related alkylnaphthalenes like 1,2,5-trimethylnaphthalene, are indicative of organic material derived from higher plants, including both angiosperms and gymnosperms. frontiersin.orgscielo.org.cogeologyscience.ru For instance, its presence in crude oil suggests a significant contribution from angiosperms. frontiersin.orgmedwinpublishers.com It has also been detected as a major component in the fossilized needles of gymnosperms, such as Abietites linkii. geologyscience.ruias.ac.inias.ac.in

The ratio of this compound to other tetramethylnaphthalene isomers can offer more specific details about the source. For example, a higher relative abundance of (1,2,5,6-TeMN + 1,2,3,5-TeMN) can suggest variations in plant sources across different geological structures and strata. frontiersin.org

Table 1: Ratios of this compound in Crude Oil Samples

| Sample Type | 1,2,5-TMN/TMNs Ratio (%) | (1,2,5,6-TeMN + 1,2,3,5-TeMN)/TeMNs Ratio (%) | Inferred Organic Matter Input |

| Oil Type I | 10.13 (average) | 15.62 (average) | Higher contribution of terrestrial higher plants. frontiersin.org |

| Oil Type II | 6.48 (average) | 12.10 (average) | Lower contribution of terrestrial higher plants. frontiersin.org |

Indicators of Thermal Maturity in Sediments

While primarily a source indicator, the distribution of alkylnaphthalenes, including this compound, is also influenced by the thermal maturity of the organic matter. geologyscience.ru With increasing thermal stress, isomerization reactions occur, leading to changes in the relative abundance of different isomers. geologyscience.ruias.ac.inias.ac.in Although less commonly used than other aromatic hydrocarbon ratios for maturity assessment, its presence in low-maturity sedimentary organic matter is significant. researchgate.net More stable isomers become predominant as maturity increases. geologyscience.ruias.ac.inias.ac.innih.gov

Differentiation of Depositional Environments

The presence of this compound, in conjunction with other biomarkers, helps in differentiating depositional environments. researchgate.net Its association with terrestrial plant input aids in distinguishing terrigenous from marine-dominated depositional settings. researchgate.netmdpi.com For example, its occurrence alongside compounds like pimanthrene and retene (B1680549) strongly reflects a terrestrial contribution to the organic matter. researchgate.net Conversely, the presence of other compounds like 1,3,6,7-tetramethylnaphthalene and dibenzothiophene (B1670422) derivatives suggests a marine, anoxic environment. researchgate.net

Natural Origin and Geosynthetic Pathways

The formation of this compound in the geological record is a result of the transformation of specific biologically produced compounds over geological time.

Derivation from Biologically Produced Compounds (e.g., Steroids, Terpenoids, Hopanoids, Oleanane)

This compound is understood to be derived from the diagenetic and catagenetic alteration of complex organic molecules of biological origin. scielo.org.co The primary precursors are pentacyclic triterpenoids, which are abundant in higher plants. acs.orggeologyscience.ruias.ac.in

Specific pathways include:

Degradation of β-amyrin: This pentacyclic triterpenoid, a constituent of angiosperms, can degrade via 8,14-seco-triterpenoids to yield high proportions of this compound. geologyscience.ruias.ac.in

Transformation of Hopanoids: Monoaromatic seco-hopanoids, which are derived from bacteriohopanepolyols, can also serve as precursors to both this compound and 1,2,5-trimethylnaphthalene. scielo.org.cogeologyscience.ruias.ac.inias.ac.in This transformation process highlights a potential microbial contribution to the formation of this biomarker. geoscienceworld.org

Oleanane-type Triterpenoids: These compounds, also found in higher plants, are recognized as precursors. geologyscience.ru

The degradation of these biological compounds involves complex reactions, including aromatization and the cleavage of ring structures, ultimately leading to the formation of the stable this compound molecule. scielo.org.cogeoscienceworld.org

Microbial and Plant Resource Contributions

The presence of this compound in low-maturity sedimentary organic matter suggests that it can originate from terpenoids derived from microbial and plant sources. researchgate.net Its abundance, along with other alkylnaphthalenes like 1,2,5-trimethylnaphthalene, is often linked to terrestrial organic matter, particularly from higher plants. researchgate.netresearchgate.net

Several potential precursors from plant and microbial sources have been proposed for the formation of this compound. These include:

β-Amyrin and monoaromatic seco-hopanes: These compounds are considered potential precursors of both 1,2,5-trimethylnaphthalene and this compound. geologyscience.ruias.ac.in The degradation of β-amyrin through 8,14-seco-triterpenoids is thought to yield high proportions of this compound. geologyscience.ruias.ac.in

Gymnosperms: Both 1,2,5-trimethylnaphthalene and this compound have been identified as major components in the fossilized needles of Abietites linkii, a type of gymnosperm. geologyscience.ruias.ac.in

Non-angiosperm sources: Unlike 1,2,7-trimethylnaphthalene, which is primarily attributed to angiosperms, this compound can also be derived from natural precursors produced by non-angiosperms. geologyscience.ru

Bacterial sources: The degradation of aromatic 8,14-secohopanoids, which are of bacterial origin, is a proposed pathway for the formation of this compound. researchgate.net

The co-occurrence of this compound with other biomarkers like retene and cadalene (B196121) further supports its association with terrestrial plant input into sedimentary organic matter. researchgate.netmdpi.com For instance, in Eocene Guchengzi Formation coals, this compound is found in significant abundance alongside retene, a biomarker for conifer resins. mdpi.com

Electrophilic Aromatic Methylation in Sedimentary Environments

While the primary origin of this compound and other specific alkylnaphthalenes in immature sediments is linked to natural product precursors, their distribution can be altered with increasing thermal maturity. researchgate.netscispace.com A key process influencing this is sedimentary electrophilic aromatic methylation. scispace.comresearchgate.net

This geochemical process involves the addition of methyl groups to aromatic compounds, catalyzed by clay minerals in sedimentary environments. scispace.comresearchgate.net Laboratory experiments have demonstrated that parent alkylnaphthalenes, when heated with a methyl donor in the presence of a clay catalyst, are methylated at preferential positions. scispace.comresearchgate.net The resulting distribution of methylated products is similar to what is observed in sedimentary material, providing evidence for this natural methylation process. scispace.comresearchgate.net

Environmental Fate and Remediation Research

Atmospheric Degradation and Lifetimes of Alkylnaphthalenes

Pathways of Biodegradation and Environmental Impact

Alkylated naphthalenes are components of crude oil and are subject to biodegradation in the environment. researchgate.net The susceptibility of these compounds to microbial degradation varies depending on the degree and position of alkylation. Generally, less substituted naphthalenes are more readily biodegraded. For instance, monomethylnaphthalenes are more sensitive to biodegradation than dimethylnaphthalenes, which in turn are more easily removed than trimethylnaphthalenes. hi.no

Studies on biodegraded crude oils have shown a depletion of more sensitive methylated naphthalenes. hi.no The relative resistance to biodegradation can be used to assess the extent of weathering of oil spills. curtin.edu.au The abundance of certain alkylated naphthalenes, including this compound, which have known origins from natural diterpenoids and triterpenoids, can serve as markers to trace the fate of oil contamination. researchgate.net The biodegradation of these compounds is a key process in the natural attenuation of petroleum hydrocarbons in contaminated environments.

Functionalization and Derivatization for Specialized Research Endeavors

Design and Synthesis of Bioactive Naphthalene (B1677914) Derivatives

The naphthalene ring system is a well-established scaffold in medicinal chemistry. The specific substitution pattern of 1,2,5,6-tetramethylnaphthalene offers a unique starting point for designing novel therapeutic agents.

Tetramethylnaphthalene Scaffolds in Pharmaceutical Targetting

The tetrahydrotetramethylnaphthalene scaffold has been identified as a crucial component for the selective inhibition of certain cancer cells. researchgate.net Research has demonstrated that derivatives containing this structure are effective inhibitors of HTLV-1-infected T-cell lines and adult T-cell leukemia (ATL) cells. researchgate.net A study that synthesized and tested over 100 derivatives of a tetrahydrotetramethylnaphthalene analog (TMNAA) found that the presence of this specific scaffold was a requirement for the selective inhibition of these infected cells. researchgate.net For instance, a novel phenanthridinone derivative incorporating the tetrahydrotetramethylnaphthalene structure, known as MN417, proved to be a more potent inhibitor of ATL cells than the parent compound. researchgate.net In contrast, other phenanthridinone derivatives lacking this specific scaffold did not exhibit the same selective anti-proliferative activity. researchgate.net This highlights the importance of the tetramethylnaphthalene-based framework in targeting specific cellular pathways involved in disease. researchgate.netresearchgate.net The concept of a chemical scaffold is central to modern drug discovery, where a core structure is systematically modified to optimize interaction with a biological target. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Inhibition

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. For naphthalene derivatives, SAR analyses have revealed key determinants of their activity. A quantitative SAR study on the biological response (BR) of Tetrahymena pyriformis to various naphthalene derivatives identified that hydrogen acceptance (Ha) and the hydrophobic substituent constant (π) were the most significant parameters, accounting for 71% of the variability in biological response. nih.gov

In the context of cancer therapy, SAR studies on bexarotene (B63655), a molecule containing a 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl moiety, have provided insights into anti-leukemic activity. biorxiv.org These studies found that RXRA potency correlated with anti-leukemic effects. biorxiv.org Modifications to the tetramethyl-tetrahydronaphthalene portion of the molecule, such as replacing a carbon atom with oxygen to create a benzopyran analogue, were found to reduce both potency and anti-leukemic activity. biorxiv.org This systematic analysis helps to map the chemical features of the scaffold that are essential for its desired biological function. biorxiv.org Similarly, SAR analysis of tetrahydrotetramethylnaphthalene analogs confirmed the existence of a specific target molecule for the selective inhibition of adult T-cell leukemia cells. researchgate.net

Below is a table summarizing the findings from SAR studies on bexarotene derivatives, which feature a related chemical scaffold.

| Compound Modification | Effect on Potency/Activity | Reference |

| Replacement of C6 with Oxygen (Benzopyran Analogue) | Reduced Potency & Anti-leukemic Activity | biorxiv.org |

| Substitution of Cyclohexane with Cyclohexene | Modestly Reduced Metabolism | biorxiv.org |

| Substitution of Cyclohexane with Cyclopentane/Oxocyclohexane | Similar or More Rapid Metabolism; Reduced Activity | biorxiv.org |

Exploration as Precursors for Bioactive Compounds

The tetramethylnaphthalene framework serves as a valuable precursor in the synthesis of more complex bioactive molecules. Its derivatives can be functionalized to create compounds with specific therapeutic properties. ontosight.ai For example, functionalized derivatives of the related 1,4-dimethylnaphthalene (B47064) have been developed as precursors for the controlled release of singlet oxygen. researchgate.net These molecules can form metastable endoperoxides that, upon activation, release singlet oxygen, a reactive species with applications in anticancer and antimicrobial therapies. researchgate.net This approach demonstrates how a relatively simple naphthalene core can be engineered into a sophisticated system for biomedical applications. researchgate.net The biological activity of such compounds often stems from their role as an intermediate or a foundational hydrophobic unit in the synthesis of a final active agent.

Advanced Materials Science Applications

The rigid and planar structure of the naphthalene core, combined with the specific placement of methyl groups in this compound, makes it an attractive building block for advanced materials. scbt.com Its derivatives are explored for creating polymers with unique thermal and mechanical properties. ontosight.aisolubilityofthings.com

Development of New Materials with Tailored Functional Properties

One of the key strategies for developing advanced polymer materials with enhanced microporosity is to incorporate rigid cyclic fragments into the polymer backbone to restrict chain rotation and packing. mdpi.comresearchgate.net This leads to a higher fractional free volume (FFV) and improved gas permeability, which is crucial for applications like gas separation membranes. mdpi.comresearchgate.net Polymers of Intrinsic Microporosity (PIMs) are a class of materials that exemplify this approach. mdpi.com Research has shown that incorporating a tetramethylnaphthalene group into a PIM structure (PIM-TMN-Trip) results in a high FFV of 28%. mdpi.com This demonstrates the effectiveness of using bulky and rigid structures derived from tetramethylnaphthalene to create materials with tailored functional properties for specific applications. mdpi.com

Use as Precursors for Polyimide Polymers and Tetraimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.comnih.gov The synthesis of polyimides typically involves the polycondensation reaction between an aromatic dianhydride and an aromatic diamine. mdpi.comcore.ac.uk The properties of the resulting polyimide can be tuned by altering the structure of these monomers. mdpi.com

Derivatives of naphthalene are used as precursors to create these advanced polymers. For example, naphthalenetetracarboxylic acid dianhydrides are key monomers for thermally stable polyimides. oup.com The synthesis of 2,3,6,7-tetramethylnaphthalene (B182165) is a critical step as it can be oxidized to the corresponding tetracarboxylic acid, which is a direct precursor to the dianhydride monomer. oup.com While the direct use of this compound is less commonly documented for this specific application, the general principle of using tetramethylnaphthalene isomers as precursors is well-established.

Furthermore, there is research interest in creating novel structures like naphthalene tetraimides. squarespace.com A study at Macalester College outlined a project with the goal of synthesizing naphthalene tetraimides, which, at the time of the report, had not yet been described in the literature. squarespace.comsquarespace.com This indicates an active area of research where tetramethylnaphthalene derivatives could serve as foundational precursors for a new class of imide-based materials. squarespace.com

Catalysis Research

The functionalization and derivatization of polycyclic aromatic hydrocarbons (PAHs) like this compound represent a significant area of chemical research, opening avenues for their application in specialized fields such as catalysis. While direct and extensive research on this compound as a primary catalytic species is not widely documented, the broader family of naphthalene derivatives shows potential in this domain. ontosight.ai The exploration of this compound and its derivatives in catalysis is primarily centered on their potential roles as ligands that can coordinate with metal centers to form active catalysts, or as the foundational structure for designing new catalytic systems.

Role as Potential Catalysts or Ligands in Chemical Reactions

The naphthalene framework, with its electron-rich aromatic system, provides a basis for the design of ligands for transition metal catalysis. The introduction of methyl groups, as in this compound, modifies the electronic and steric properties of the naphthalene core. These modifications can influence the stability and reactivity of potential metal complexes. Research into related naphthalene derivatives suggests their utility in various catalytic reactions. ontosight.ai For instance, the general class of naphthalene derivatives is being explored for the development of new materials with specific optical, electrical, or thermal properties, and as potential catalysts or ligands in various chemical reactions. ontosight.ai

While specific studies detailing the use of this compound as a ligand are limited, the principles of ligand design suggest that its structure could be amenable to forming complexes with transition metals. The methyl groups can enhance the electron-donating ability of the naphthalene ring, which could be beneficial for stabilizing metal centers in high oxidation states. Conversely, the steric hindrance provided by the four methyl groups could create specific binding pockets, potentially leading to high selectivity in catalytic transformations.

The reactivity of tetramethylnaphthalene isomers, such as the oxidation to form naphthoquinones and reduction to dihydro derivatives, indicates a chemically active scaffold that could be further functionalized to create more sophisticated ligand systems. For example, the introduction of coordinating functional groups onto the naphthalene ring or the methyl substituents could yield multidentate ligands capable of forming stable and catalytically active metal complexes.

A summary of potential research directions for this compound in catalysis is presented below:

| Research Area | Potential Application of this compound |

| Ligand Synthesis | Functionalization to introduce coordinating groups (e.g., phosphines, amines, carboxylates). |

| Homogeneous Catalysis | As a ligand for transition metals in reactions like cross-coupling, hydrogenation, and polymerization. |

| Materials Science | As a building block for porous organic polymers or metal-organic frameworks with catalytic sites. |

Analytical Chemistry Standards and Reagents

In the realm of analytical chemistry, this compound serves as a crucial reference standard, particularly for the analysis of environmental pollutants. nih.gov Its well-defined physicochemical properties make it a reliable marker for the identification and quantification of methylated naphthalenes in complex matrices such as petroleum and contaminated environmental samples. nih.govscbt.com

The use of this compound as a reference material is essential for chromatographic techniques like Gas Chromatography (GC) and High-Pressure Liquid Chromatography (HPLC). nih.gov In these methods, the retention time and response factor of the standard are used to identify and quantify the presence of this and related compounds in a sample. For instance, studies have utilized HPLC with an octadecylsilyl column and GC with various columns to estimate the physicochemical properties of methylated naphthalenes, with this compound being one of the compounds of interest. nih.gov

The physicochemical properties of this compound relevant to its use as an analytical standard are detailed in the table below:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆ | scbt.comnist.gov |

| Molecular Weight | 184.28 g/mol | scbt.comnih.gov |

| CAS Number | 2131-43-3 | scbt.comnist.gov |

| Log S(w,L) (mmol/m³) | 0.885 | nih.gov |

| Log K(ow) | 4.95 | nih.gov |

| Log P(v,L) (Pa) | -0.983 | nih.gov |

Furthermore, derivatives of tetramethylnaphthalenes, such as 7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene (a derivative of a tetramethylnaphthalene isomer), are available as certified reference materials (CRMs). sigmaaldrich.com These CRMs are produced under stringent quality control standards (ISO/IEC 17025 and ISO 17034) and are vital for ensuring the accuracy and comparability of analytical results across different laboratories. sigmaaldrich.com The availability of such standards underscores the importance of the tetramethylnaphthalene scaffold in analytical and quality control applications.

Q & A

What is the molecular structure of 1,2,5,6-Tetramethylnaphthalene, and how does its stereochemistry influence its role as a geochemical biomarker?

This compound is a polycyclic aromatic hydrocarbon (PAH) with four methyl groups attached to the naphthalene core at positions 1, 2, 5, and 5. Its structure is critical in petroleum geochemistry, where alkylated naphthalenes serve as maturity indicators for crude oils. The positions of methyl groups affect thermal stability, with this compound being more resistant to degradation than less substituted isomers. This stability allows it to persist in thermally mature sediments, making it a reliable biomarker for assessing hydrocarbon generation thresholds .

What analytical methods are recommended for detecting and quantifying this compound in geological samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detection, using selective ion monitoring (SIM) for ions m/z 170, 184, and 198 to distinguish methylnaphthalenes. High-resolution capillary columns (e.g., DB-5MS) with slow temperature ramps (2–4°C/min) enhance isomer separation. Quantification requires calibration against certified standards, with corrections for matrix effects in organic-rich sediments. Liquid chromatography (HPLC) with fluorescence detection is an alternative for complex matrices, though it lacks the resolution of GC-MS for closely related isomers .

How can researchers resolve contradictions between maturity assessments derived from this compound ratios and other biomarkers (e.g., hopanes or steranes)?

Conflicts often arise due to differential thermal stabilities or source inputs. To address this:

- Cross-validate with multiple parameters : Compare this compound ratios (e.g., Trimethylnaphthalene Ratio, TMR) with hopane-based indices (e.g., C31 hopane 22S/(22S+22R)).

- Conduct hydrous pyrolysis experiments : Simulate thermal maturation of source rocks to establish isomer-specific degradation kinetics.

- Use principal component analysis (PCA) : Statistically integrate multi-biomarker data to identify dominant maturity trends .

What challenges exist in synthesizing high-purity this compound, and how can isomer contamination be minimized?

Synthesis typically involves Friedel-Crafts alkylation of naphthalene with methyl halides, but this yields mixed isomers. Key strategies for purity:

- Catalytic control : Use shape-selective zeolites (e.g., ZSM-5) to favor 1,2,5,6-substitution via steric constraints.

- Chromatographic separation : Employ silver-ion HPLC to resolve isomers based on π-complexation differences.

- Spectroscopic verification : Confirm purity via <sup>13</sup>C NMR, where methyl group chemical shifts differ distinctly among isomers (e.g., δ 19–22 ppm for 1,2,5,6- vs. δ 16–18 ppm for 1,3,6,7-Tetramethylnaphthalene) .

How does biodegradation impact the reliability of this compound as a maturity parameter in reservoir studies?

Microbial degradation preferentially removes less alkylated naphthalenes, artificially elevating the relative abundance of this compound. To correct for this:

- Analyze coexisting biomarkers : Depletion of 25-norhopanes indicates advanced biodegradation.

- Apply correction factors : Use empirical models (e.g., PMI2 = [2-MN]/[1-MN]) to adjust for microbial alteration .

What computational methods are used to predict the thermodynamic stability of this compound compared to other isomers?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict relative stabilities by comparing Gibbs free energies. The 1,2,5,6-isomer exhibits lower strain due to reduced steric hindrance between methyl groups, resulting in higher thermal stability (ΔG ≈ 5–8 kJ/mol lower than 1,2,3,4-Tetramethylnaphthalene). Molecular dynamics simulations further model isomerization pathways under subsurface conditions .

What are the key knowledge gaps in understanding the environmental fate of this compound?

Current data gaps include:

- Photodegradation kinetics : Limited studies on UV-induced oxidation products.

- Aquatic toxicity profiles : No standardized LC50 data for marine organisms.

- Sediment-water partitioning : Poorly constrained log Koc values for environmental modeling.

Priority research should focus on controlled photolysis experiments and sediment microcosm studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報